2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of chloro, difluoro, and thioether groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thioether Group: The thioether linkage is introduced by reacting the quinazolinone intermediate with 2-chloro-4,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the thioether intermediate with 2-phenylethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully understood but is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,5-difluorobenzoic acid: Shares the chloro and difluoro substituents but lacks the quinazolinone core.
2-chloro-6-fluorobenzyl chloride: Similar in structure but with different substituents and lacking the quinazolinone core.
Indole derivatives: Possess a different core structure but may exhibit similar biological activities.
Uniqueness
2-{[(2-CHLORO-4,5-DIFLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and the quinazolinone core, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N2OS/c24-18-13-20(26)19(25)12-16(18)14-30-23-27-21-9-5-4-8-17(21)22(29)28(23)11-10-15-6-2-1-3-7-15/h1-9,12-13H,10-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHSEJWWKVMIFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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